molecular formula C19H19N3O5S2 B12415075 NS2B/NS3-IN-6

NS2B/NS3-IN-6

Cat. No.: B12415075
M. Wt: 433.5 g/mol
InChI Key: QRPSEAYDNJVXNM-AWEZNQCLSA-N
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Description

NS2B/NS3-IN-6 is a compound known for its inhibitory effects on the non-structural 2B and non-structural 3 protease of the dengue virus. This protease is crucial for the viral replication process, making this compound a potential therapeutic agent for treating dengue infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS2B/NS3-IN-6 typically involves multiple steps, including the formation of key intermediates through specific reactions such as condensation, cyclization, and functional group modifications. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing purification techniques such as crystallization and chromatography to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

NS2B/NS3-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

NS2B/NS3-IN-6 has a wide range of scientific research applications:

Mechanism of Action

NS2B/NS3-IN-6 exerts its effects by binding to the active site of the non-structural 2B and non-structural 3 protease, inhibiting its activity. This prevents the protease from cleaving viral polyproteins, thereby blocking viral replication. The molecular targets include specific amino acid residues within the protease’s active site, and the pathways involved are related to viral replication and protein processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NS2B/NS3-IN-6

This compound is unique due to its high specificity and potency in inhibiting the non-structural 2B and non-structural 3 protease of the dengue virus. Its molecular structure allows for strong binding interactions with the protease, making it a promising candidate for antiviral drug development .

Properties

Molecular Formula

C19H19N3O5S2

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-N-(5,6-dihydroxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C19H19N3O5S2/c1-11-4-6-12(7-5-11)29(26,27)22-8-2-3-14(22)18(25)21-19-20-13-9-15(23)16(24)10-17(13)28-19/h4-7,9-10,14,23-24H,2-3,8H2,1H3,(H,20,21,25)/t14-/m0/s1

InChI Key

QRPSEAYDNJVXNM-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)NC3=NC4=CC(=C(C=C4S3)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=CC(=C(C=C4S3)O)O

Origin of Product

United States

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